REACTION_CXSMILES
|
[ClH:1].[CH3:2][S:3]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)(=[O:5])=[O:4]>C(O)C>[ClH:1].[NH2:11][CH2:10][CH2:9][CH2:8][CH2:7][NH:6][S:3]([CH3:2])(=[O:5])=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NCCCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
A mixture of dichloromethane
|
Type
|
ADDITION
|
Details
|
hexanes was added to the resulting oil
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was dried for three days under vacuum
|
Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCCCNS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |